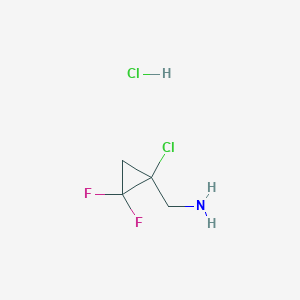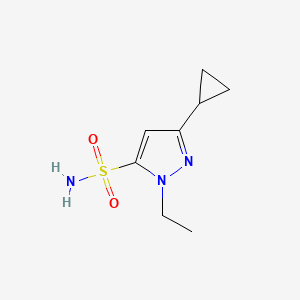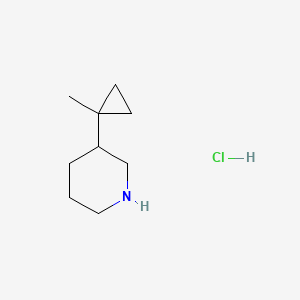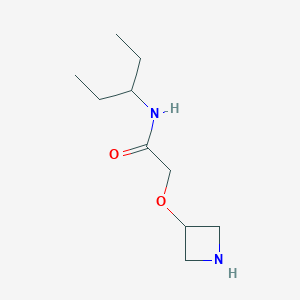
5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2,4-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a difluoroaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with 2,4-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and time, are optimized to achieve the highest yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced .
Análisis De Reacciones Químicas
Types of Reactions
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The difluoroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives .
Aplicaciones Científicas De Investigación
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The difluoroaniline moiety may enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethyl-4H-1,2,4-triazole: A precursor in the synthesis of the compound.
2,4-Difluoroaniline: Another precursor used in the synthesis.
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl derivatives: Compounds with similar triazole structures but different substituents.
Uniqueness
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline is unique due to the presence of both the triazole ring and the difluoroaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10F2N4 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
5-(4,5-dimethyl-1,2,4-triazol-3-yl)-2,4-difluoroaniline |
InChI |
InChI=1S/C10H10F2N4/c1-5-14-15-10(16(5)2)6-3-9(13)8(12)4-7(6)11/h3-4H,13H2,1-2H3 |
Clave InChI |
XFZJCVQVGPCFPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N1C)C2=CC(=C(C=C2F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-3,3-dimethyloxiran-2-yl]methanol](/img/structure/B13526754.png)



![methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13526770.png)








